

Comparative Analysis of ^{13}C NMR Chemical Shifts: Dehydroindapamide vs. Indapamide

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Compound of Interest

Compound Name: Dehydroindapamide

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts between **Dehydroindapamide** and its parent drug, Indapamide. Understanding the distinct spectroscopic signatures of these two compounds is crucial for researchers involved in drug metabolism studies, impurity profiling, and the development of analytical methods for Indapamide and its related substances. The primary structural difference, the saturation of the indole ring in Indapamide to an indoline ring, results in significant and predictable changes in the ^{13}C NMR spectrum.

Structural and Spectroscopic Overview

Indapamide is a thiazide-like diuretic and antihypertensive agent.^[1] Its structure features a substituted benzamide moiety linked to a 2-methylindoline group. **Dehydroindapamide** is a metabolite of Indapamide, characterized by the dehydrogenation of the indoline ring to form an indole ring. This conversion from a saturated heterocyclic system to an aromatic one profoundly impacts the electronic environment of the carbon atoms, leading to distinct changes in their ^{13}C NMR chemical shifts.

The most notable difference is observed at the C2 and C3 positions of the five-membered ring. In Indapamide, these are sp^3 -hybridized carbons in a saturated environment, while in **Dehydroindapamide**, they become sp^2 -hybridized carbons within an aromatic indole ring. This

leads to a significant downfield shift for C2 and an upfield shift for C3 in **Dehydroindapamide** compared to Indapamide.

Comparative ^{13}C NMR Data

The following table summarizes the key differences in the ^{13}C NMR chemical shifts between **Dehydroindapamide** and Indapamide. The data for **Dehydroindapamide** is based on reported experimental values for key carbons and typical shifts for indole systems, while the data for Indapamide is derived from solid-state NMR studies and typical shifts for indoline systems.

Carbon Atom	Dehydroindapamide (ppm)	Indapamide (ppm)	Rationale for Chemical Shift Difference
Indole/Indoline Ring			
C2	~138	~59	sp2 (aromatic) in Dehydroindapamide vs. sp3 (aliphatic) in Indapamide.
C3	99.4 (experimental)	~36	sp2 (aromatic, electron-rich) in Dehydroindapamide vs. sp3 (aliphatic) in Indapamide.
C3a	~128	~126	Aromatic in both, but influenced by the nature of the adjacent five-membered ring.
C4	~120	~125	Aromatic in both; subtle changes due to the overall electronic structure.
C5	~121	~127	Aromatic in both; subtle changes due to the overall electronic structure.
C6	~120	~120	Aromatic in both; subtle changes due to the overall electronic structure.
C7	~111	~109	Aromatic in both; subtle changes due to the overall electronic structure.

C7a	~136	~152	Aromatic in both, but significantly influenced by the adjacent nitrogen and ring saturation.
C-CH3	~13	~21	Attached to an sp2 carbon in Dehydroindapamide vs. an sp3 carbon in Indapamide.
Benzamide Moiety	(Expected to be similar in both compounds)		
C=O	~165	~165	Carbonyl carbon, distant from the site of modification.
C (Amide-linked)	~139	~139	Aromatic carbon attached to the amide nitrogen.
C-Cl	~135	~135	Aromatic carbon bearing the chlorine atom.
C-SO2NH2	~144	~144	Aromatic carbon attached to the sulfonamide group.
Aromatic CH	~127-130	~127-130	Aromatic carbons of the benzamide ring.

Experimental Protocols

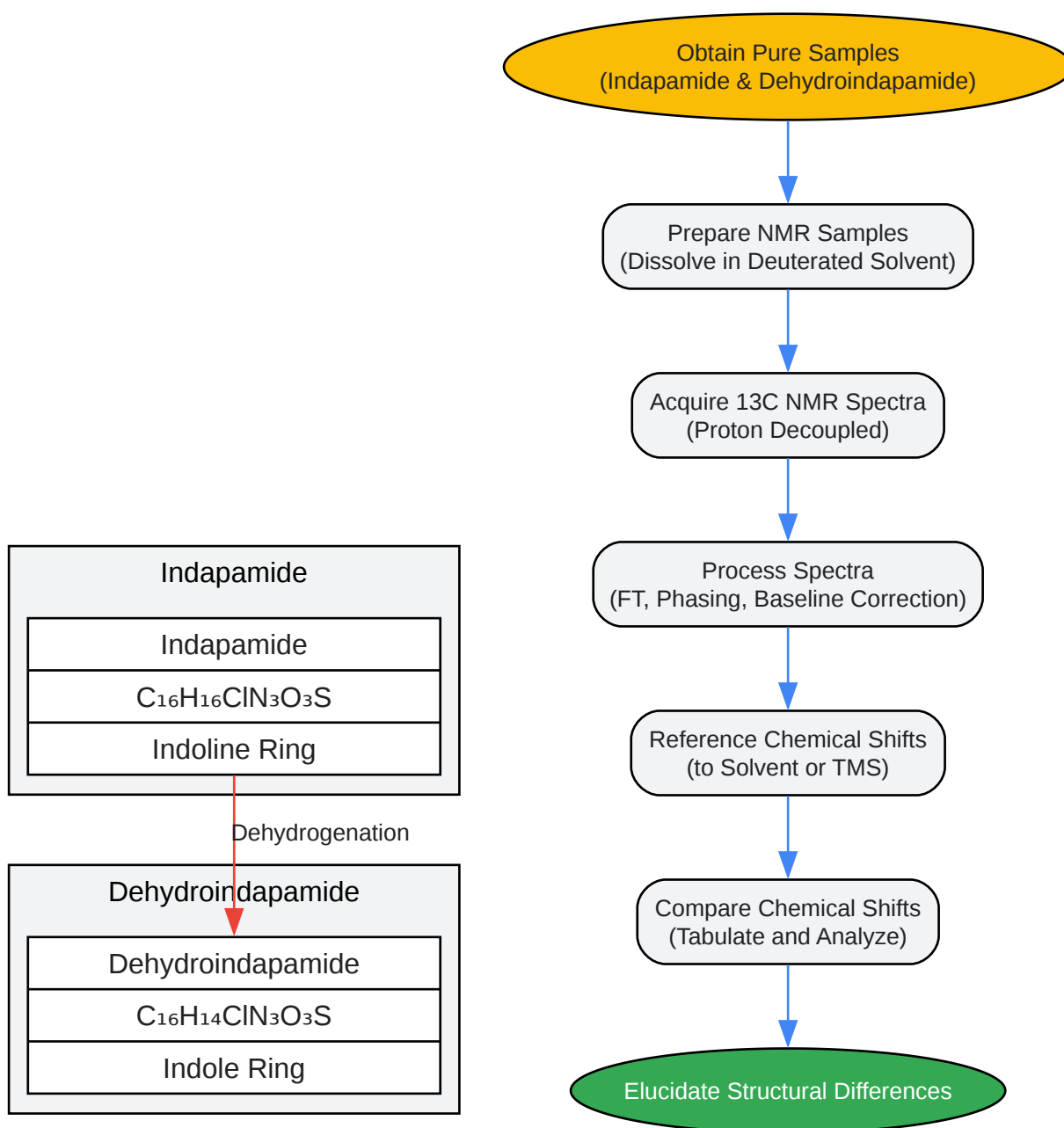
General Protocol for ¹³C NMR Spectroscopy:

A standard experimental protocol for obtaining a ^{13}C NMR spectrum of **Dehydroindapamide** or Indapamide is as follows:

- Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is used.
- Data Acquisition:
 - A standard proton-decoupled 1D ^{13}C pulse sequence is employed.
 - The spectral width is set to encompass the expected range of chemical shifts (typically 0-200 ppm).
 - The number of scans is adjusted to achieve an adequate signal-to-noise ratio, often ranging from 1024 to 4096 scans, depending on the sample concentration.
 - A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensity, particularly for quaternary carbons.
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
 - Fourier transformation is applied to convert the FID into the frequency domain spectrum.
 - The spectrum is phased and baseline corrected.
 - The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Visualization of Structural and Experimental Logic

The following diagrams illustrate the structural differences between **Dehydroindapamide** and Indapamide and the logical workflow for their comparative NMR analysis.



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References

- 1. ¹³C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
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